2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile 2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17697286
InChI: InChI=1S/C10H10ClN3/c1-14(8-2-3-8)10-5-7(6-12)4-9(11)13-10/h4-5,8H,2-3H2,1H3
SMILES:
Molecular Formula: C10H10ClN3
Molecular Weight: 207.66 g/mol

2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile

CAS No.:

Cat. No.: VC17697286

Molecular Formula: C10H10ClN3

Molecular Weight: 207.66 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile -

Specification

Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
IUPAC Name 2-chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile
Standard InChI InChI=1S/C10H10ClN3/c1-14(8-2-3-8)10-5-7(6-12)4-9(11)13-10/h4-5,8H,2-3H2,1H3
Standard InChI Key MKHPLPNHNIZUGE-UHFFFAOYSA-N
Canonical SMILES CN(C1CC1)C2=NC(=CC(=C2)C#N)Cl

Introduction

2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound belonging to the class of pyridine derivatives. This compound features a chloro substituent at the 2-position, a cyclopropyl group attached to a methylamino moiety at the 6-position, and a carbonitrile functional group at the 4-position. Such structural characteristics suggest potential applications in medicinal chemistry, particularly as a pharmacological agent due to its ability to interact with biological targets.

Synthesis and Characterization

The synthesis of 2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile involves complex chemical reactions. These reactions are typically carried out in organic solvents, with conditions such as temperature and pH optimized to favor desired pathways while minimizing side reactions.

Synthesis Steps

  • Starting Materials: The synthesis often begins with appropriate pyridine precursors.

  • Regioselective Reactions: These are used to introduce the chloro and cyclopropyl(methyl)amino groups at specific positions.

  • Functional Group Transformations: These steps involve converting functional groups to achieve the desired carbonitrile functionality.

Potential Applications

Research into similar pyridine derivatives has demonstrated their utility in drug development, particularly in areas such as anti-inflammatory and anti-cancer therapies. The structural features of 2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile suggest it could interact with biological targets, making it a candidate for pharmacological applications.

Potential Therapeutic Areas

Therapeutic AreaPotential Use
Anti-inflammatoryTreatment of inflammatory conditions
Anti-cancerDevelopment of cancer therapies

Chemical Reactions and Mechanism of Action

This compound can participate in various chemical reactions, including those that involve the chloro and carbonitrile groups. The mechanism of action for compounds like 2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile often involves interaction with biological targets, which could lead to therapeutic effects.

Types of Reactions

  • Nucleophilic Substitution: Involving the chloro group.

  • Addition Reactions: Involving the carbonitrile group.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator